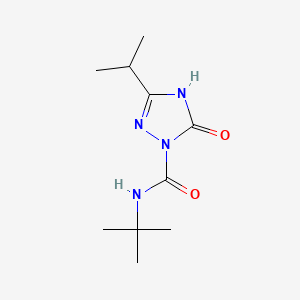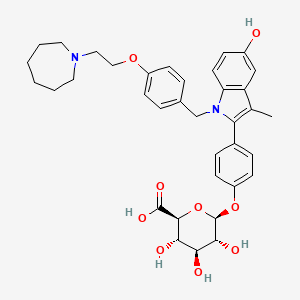
Noradrenaline bitartrate monohydrate
Overview
Description
Noradrenaline bitartrate monohydrate, also known as norepinephrine bitartrate monohydrate, is a catecholamine and a precursor of epinephrine. It functions as a neurotransmitter and hormone, playing a crucial role in the body’s fight-or-flight response. This compound is predominantly used as a vasopressor in medical settings to manage acute hypotensive states and cardiac arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of noradrenaline bitartrate monohydrate involves the chiral separation of dl-norepinephrine using optically active acids such as L-tartaric acid. This process is repeated to achieve high enantiomeric purity . The compound is sparingly soluble in water, very slightly soluble in alcohol and ether, and readily soluble in acids .
Industrial Production Methods: Industrial production of this compound typically involves the synthesis of l-norepinephrine followed by its conversion to the bitartrate salt. The process ensures high purity and involves stringent quality control measures to maintain the efficacy and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: Noradrenaline bitartrate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions include different derivatives of noradrenaline, which may have varying pharmacological properties .
Scientific Research Applications
Noradrenaline bitartrate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and method development.
Biology: Studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: Primarily used as a vasopressor to manage acute hypotensive states, septic shock, and cardiac arrest.
Industry: Utilized in the formulation of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Noradrenaline bitartrate monohydrate exerts its effects by acting on alpha-1 and alpha-2 adrenergic receptors, causing vasoconstriction and increasing systemic vascular resistance. It also stimulates beta-1 adrenergic receptors, leading to increased heart rate and contractility . This dual action makes it effective in managing hypotensive states and improving cardiac output .
Comparison with Similar Compounds
Epinephrine: Another catecholamine with similar vasopressor and inotropic effects but with a broader range of action on both alpha and beta receptors.
Dopamine: A precursor to norepinephrine with vasopressor and inotropic properties, but with additional dopaminergic effects.
Dobutamine: A synthetic catecholamine with strong inotropic effects and minimal vasoconstrictive properties.
Uniqueness: Noradrenaline bitartrate monohydrate is unique in its selective action on alpha-adrenergic receptors, making it particularly effective for increasing systemic vascular resistance and managing acute hypotensive states without significantly increasing heart rate .
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCGLZYLJMGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34888-32-9, 108341-18-0, 69815-49-2 | |
| Record name | L-Norepinephrine hydrogen L-tartrate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












